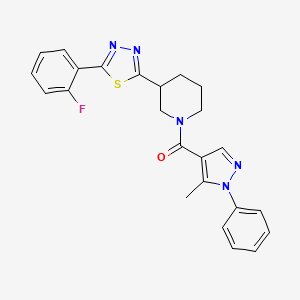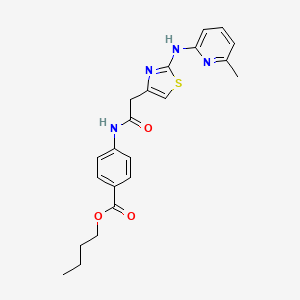
2-Pyrimidin-4-YL-ethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Pyrimidin-4-YL-ethylamine” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of “2-Pyrimidin-4-YL-ethylamine” and its derivatives has been documented in several studies . For instance, one study describes the synthesis of (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone and its derivatives . Another study discusses the synthesis of 2-(Pyrimidin-4-yl)indoles .
Molecular Structure Analysis
The molecular structure of “2-Pyrimidin-4-YL-ethylamine” has been analyzed in several studies . For instance, one study conducted a 3D quantitative structure-activity relationship model and molecular dynamics simulation based on 56 abemaciclib analogs .
Chemical Reactions Analysis
The chemical reactions involving “2-Pyrimidin-4-YL-ethylamine” have been documented in several studies . For instance, one study discusses the reaction of amidines with α-amino acid alkynyl ketones as a versatile route to pyrimidin-4-yl substituted α-amino acids .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Pyrimidin-4-YL-ethylamine” have been analyzed in several studies . For instance, one study discusses the pKa values of pyrimidine derivatives in both basic and acidic media .
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 2-Pyrimidin-4-YL-ethylamine, focusing on six unique fields:
Pharmaceutical Development
2-Pyrimidin-4-YL-ethylamine is widely studied for its potential in pharmaceutical development. Its structure allows it to interact with various biological targets, making it a candidate for drug design. Researchers have explored its use in developing treatments for inflammatory diseases, leveraging its ability to inhibit key inflammatory mediators .
Cancer Research
In cancer research, 2-Pyrimidin-4-YL-ethylamine derivatives have shown promise as protein kinase inhibitors. These inhibitors are crucial in controlling cell growth and proliferation, making them valuable in developing targeted cancer therapies. Studies have highlighted its potential in inhibiting specific kinases involved in cancer progression .
Antimicrobial Agents
The compound has also been investigated for its antimicrobial properties. Its ability to disrupt bacterial cell processes makes it a potential candidate for new antibiotics. Research has focused on its efficacy against various bacterial strains, including those resistant to existing antibiotics .
Neuroprotective Agents
2-Pyrimidin-4-YL-ethylamine has been explored for its neuroprotective effects. Its interaction with neural pathways suggests potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Studies have shown that it can modulate neurotransmitter levels and protect neural cells from oxidative stress .
Agricultural Chemicals
In agriculture, derivatives of 2-Pyrimidin-4-YL-ethylamine are being studied for their potential as herbicides and pesticides. Their ability to interfere with plant and insect biochemistry makes them candidates for developing more effective and environmentally friendly agricultural chemicals .
Material Science
The compound’s unique chemical properties have also found applications in material science. It is used in the synthesis of novel materials with specific properties, such as enhanced conductivity or improved stability. These materials have potential applications in electronics, coatings, and other advanced technologies .
Mecanismo De Acción
Target of Action
The primary targets of 2-Pyrimidin-4-YL-ethylamine are protein kinases . Protein kinases are essential enzymes that control cell growth, differentiation, migration, and metabolism . They stimulate the transfer of phosphate from ATP to amino acids tyrosine, serine, and/or threonine residues in protein substrates .
Mode of Action
2-Pyrimidin-4-YL-ethylamine interacts with its targets, the protein kinases, by inhibiting their activity . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
The inhibition of protein kinases by 2-Pyrimidin-4-YL-ethylamine affects various biochemical pathways. These pathways are responsible for controlling cell growth, differentiation, migration, and metabolism . The disruption of these pathways can lead to downstream effects such as the inhibition of cell proliferation and the induction of apoptosis .
Pharmacokinetics
The pharmacokinetics of pyrimidine-based drugs, which include absorption, distribution, metabolism, and excretion, are discussed in general terms . These properties impact the bioavailability of the compound, determining how much of the drug reaches its target sites in the body .
Result of Action
The molecular and cellular effects of 2-Pyrimidin-4-YL-ethylamine’s action include the inhibition of cell proliferation and the induction of apoptosis . These effects are a result of the compound’s interaction with its targets, the protein kinases, and its impact on the biochemical pathways controlled by these enzymes .
Safety and Hazards
Direcciones Futuras
The future directions for the research and development of “2-Pyrimidin-4-YL-ethylamine” and its derivatives have been discussed in several studies . For instance, one study highlights the potential of compound 5k as a promising candidate for further development as a multi-targeted kinase inhibitor with enhanced potency .
Propiedades
IUPAC Name |
2-pyrimidin-4-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c7-3-1-6-2-4-8-5-9-6/h2,4-5H,1,3,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMGXCMBLRNMIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

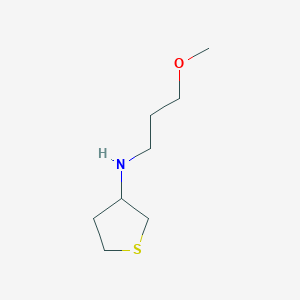
![(2-Methylpropyl)[(2,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B2524238.png)

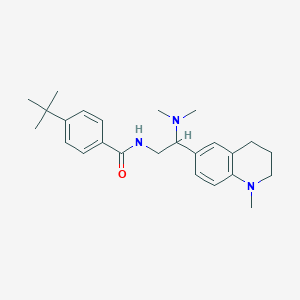

![2-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B2524248.png)
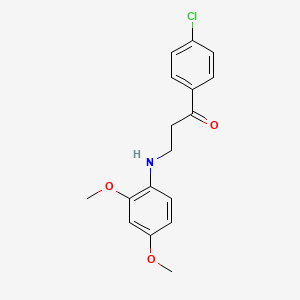
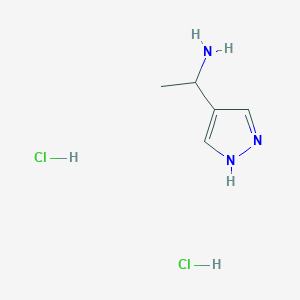
![2-[(3,4-dimethoxybenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2524253.png)
![2-[6-methoxy-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2524254.png)

